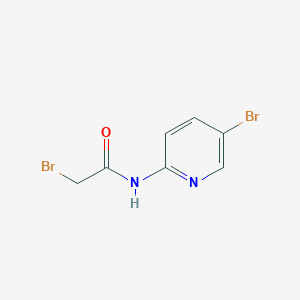
Acetamide,2-bromo-n-(5-bromo-2-pyridinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide,2-bromo-n-(5-bromo-2-pyridinyl)- is a chemical compound with the molecular formula C7H6Br2N2O It is a derivative of acetamide and pyridine, characterized by the presence of two bromine atoms attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide,2-bromo-n-(5-bromo-2-pyridinyl)- typically involves the bromination of 2-pyridinylacetamide. One common method is the palladium-catalyzed Suzuki cross-coupling reaction. This reaction involves the coupling of 5-bromo-2-methylpyridin-3-amine with arylboronic acids to produce novel pyridine derivatives . The reaction conditions usually include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Acetamide,2-bromo-n-(5-bromo-2-pyridinyl)- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: It can participate in coupling reactions, such as the Suzuki cross-coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles like amines or thiols, and the reaction is typically carried out in polar aprotic solvents.
Coupling Reactions: Reagents include arylboronic acids, palladium catalysts, and bases like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents used. For example, coupling reactions with arylboronic acids produce various substituted pyridine derivatives .
Scientific Research Applications
Acetamide,2-bromo-n-(5-bromo-2-pyridinyl)- has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of bioactive molecules and potential drug candidates.
Materials Science: The compound’s derivatives are investigated for their potential use as chiral dopants in liquid crystals.
Biological Studies: It is studied for its anti-thrombolytic, biofilm inhibition, and haemolytic activities.
Mechanism of Action
The mechanism of action of Acetamide,2-bromo-n-(5-bromo-2-pyridinyl)- involves its interaction with specific molecular targets. The bromine atoms and the pyridine ring play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes or receptors, leading to inhibition or modulation of their activity. The exact molecular pathways depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Acetamide,2-bromo-n-(5-fluoro-2-pyridinyl)-: Similar structure but with a fluorine atom instead of a second bromine.
2-bromo-N-phenylacetamide: Contains a phenyl group instead of a pyridine ring.
N-(5-Bromopyridin-2-yl)acetamide: Lacks the second bromine atom.
Uniqueness
Acetamide,2-bromo-n-(5-bromo-2-pyridinyl)- is unique due to the presence of two bromine atoms on the pyridine ring, which enhances its reactivity and potential for forming diverse derivatives. This makes it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
2-bromo-N-(5-bromopyridin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Br2N2O/c8-3-7(12)11-6-2-1-5(9)4-10-6/h1-2,4H,3H2,(H,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOHWSWIQDUONGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Br)NC(=O)CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Br2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.94 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














